molecular formula C10H13NO B2658862 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine CAS No. 1862451-22-6

4-[(3-Methylbut-2-en-1-yl)oxy]pyridine

Cat. No.: B2658862
CAS No.: 1862451-22-6
M. Wt: 163.22
InChI Key: UNIRBWAKMRMIDR-UHFFFAOYSA-N
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Description

4-[(3-Methylbut-2-en-1-yl)oxy]pyridine is an organic compound characterized by a pyridine ring substituted with a 3-methylbut-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine typically involves the reaction of pyridine with 3-methylbut-2-en-1-ol in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydride or potassium carbonate

    Temperature: Room temperature to reflux conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylbut-2-en-1-ol is replaced by the pyridine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Continuous flow reactors: To ensure consistent product quality and yield

    Catalysts: To enhance reaction rates and selectivity

    Purification steps: Such as distillation or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbut-2-en-1-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Pyridine amines

    Substitution: Various substituted pyridine derivatives depending on the substituents used

Scientific Research Applications

4-[(3-Methylbut-2-en-1-yl)oxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular membranes: Affecting membrane fluidity and function.

    Influencing gene expression: Altering the transcription of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    [(3-Methylbut-2-en-1-yl)oxy]sulfonic acid: A sulfuric ester with similar structural features.

    4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: A benzoic acid derivative with a similar side chain.

    3-Methylbut-2-en-1-yl pivalate: An ester with a similar alkyl group.

Uniqueness

4-[(3-Methylbut-2-en-1-yl)oxy]pyridine is unique due to its combination of a pyridine ring and a 3-methylbut-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-methylbut-2-enoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(2)5-8-12-10-3-6-11-7-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIRBWAKMRMIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=NC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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